molecular formula C18H21NO B1397383 3-Azetidinyl 4-(1-methyl-1-phenylethyl)phenyl ether CAS No. 1219961-34-8

3-Azetidinyl 4-(1-methyl-1-phenylethyl)phenyl ether

Cat. No.: B1397383
CAS No.: 1219961-34-8
M. Wt: 267.4 g/mol
InChI Key: YKGBYYUZXBPJMU-UHFFFAOYSA-N
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Description

3-Azetidinyl 4-(1-methyl-1-phenylethyl)phenyl ether is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research indicates that certain ether compounds serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds. For example, compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one have been utilized to synthesize various classes of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and spiropyrans. This highlights the potential of ether compounds in facilitating mild reaction conditions for generating versatile heterocyclic structures from diverse precursors such as amines and phenols (Gomaa & Ali, 2020).

Fuel Oxygenate Production

Ethers like methyl tert-butyl ether (MTBE) have been extensively studied for their application as fuel oxygenates. Such compounds improve fuel performance and reduce emissions of hazardous components, showcasing the potential of ether compounds in enhancing environmental sustainability and fuel efficiency in automotive applications (Hsieh et al., 2011).

Environmental Impact and Decomposition

Research on the environmental behavior and fate of ether compounds like MTBE reveals their significant solubility in water and weak sorption to subsurface solids, which implies challenges in their environmental management due to their mobility in groundwater systems. However, understanding their environmental fate is crucial for developing strategies to mitigate potential environmental impacts (Squillace et al., 1997).

Antimicrobial Applications

Certain ether compounds, such as triclosan (a phenolic ether), have been extensively used in consumer products for their antimicrobial properties. The safety profile of triclosan has been evaluated through various studies, indicating its tolerance and safety for use in products like dentifrices and mouthrinses, which may suggest similar potential applications for related ether compounds (Sj et al., 1989).

Properties

IUPAC Name

3-[4-(2-phenylpropan-2-yl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)20-17-12-19-13-17/h3-11,17,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGBYYUZXBPJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248452
Record name 3-[4-(1-Methyl-1-phenylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219961-34-8
Record name 3-[4-(1-Methyl-1-phenylethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219961-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(1-Methyl-1-phenylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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